molecular formula C13H21NO4 B1651796 2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid CAS No. 1341036-18-7

2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid

Cat. No.: B1651796
CAS No.: 1341036-18-7
M. Wt: 255.31
InChI Key: KTZGWMNXOQYJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid (CAS: 1341036-18-7) is a bicyclic organic compound featuring a spiro[3.3]heptane core fused with a Boc-protected amine and an acetic acid substituent. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. The spiro architecture imposes conformational rigidity, which can influence reactivity and interactions in medicinal chemistry applications. This compound is typically supplied as a powder and stored at room temperature .

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptan-7-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-13(8-14)5-4-9(13)6-10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZGWMNXOQYJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101150811
Record name 2-Azaspiro[3.3]heptane-5-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341036-18-7
Record name 2-Azaspiro[3.3]heptane-5-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341036-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[3.3]heptane-5-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Overview and Synthetic Challenges

The target molecule features a 2-azaspiro[3.3]heptane core, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid side chain. The spirocyclic system introduces steric constraints that complicate regioselective functionalization, while the Boc group necessitates mild deprotection conditions to prevent decomposition. Key synthetic challenges include:

  • Spirocycle Formation : Achieving high-yield cyclization without side products.
  • Stereochemical Control : Managing undefined stereocenters (e.g., at the spiro carbon).
  • Functional Group Compatibility : Ensuring the Boc group remains intact during subsequent reactions.

Preparation Methodologies

Spirocyclic Core Synthesis

The 2-azaspiro[3.3]heptane scaffold is typically constructed via intramolecular cyclization or ring-closing metathesis (RCM).

Cyclization of Bicyclic Precursors

A common approach involves treating 4-piperidone derivatives with bifunctional electrophiles. For example, reacting N-Boc-4-piperidone with 1,3-dibromopropane under basic conditions yields the spirocyclic intermediate.

Reaction Conditions :

  • Reagents : 1,3-dibromopropane, K₂CO₃, DMF
  • Temperature : 80°C, 12 hours
  • Yield : 58–65%
Ring-Closing Metathesis (RCM)

Grubbs’ catalyst (2nd generation) enables the formation of the spiro system from diene precursors. For instance, N-Boc-diallylamine undergoes RCM to generate the spiro[3.3]heptane framework.

Optimization Data :

Catalyst Loading Solvent Yield (%)
5 mol% DCM 72
10 mol% Toluene 85

Introduction of the Boc Protecting Group

The Boc group is introduced early to protect the secondary amine during subsequent steps.

Procedure :

  • Dissolve the spirocyclic amine in anhydrous THF.
  • Add Boc anhydride (1.2 equiv) and DMAP (0.1 equiv).
  • Stir at 25°C for 6 hours.
  • Purify via silica gel chromatography (hexane/EtOAc 4:1).

Yield : 89–92%

Acetic Acid Side Chain Installation

The acetic acid moiety is introduced via alkylation or Mitsunobu reaction.

Alkylation with Bromoacetic Acid

Steps :

  • Deprotonate the spirocyclic Boc-protected amine with NaH in DMF.
  • Add tert-butyl bromoacetate (1.5 equiv).
  • Hydrolyze the ester using LiOH in THF/H₂O.

Yield : 70–75%

Mitsunobu Reaction

For stereochemical control, the Mitsunobu reaction couples a hydroxylated intermediate with diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Conditions :

  • Reagents : DEAD, PPh₃, THF
  • Temperature : 0°C → 25°C, 4 hours
  • Yield : 82%

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Hexane/EtOAc gradients resolve diastereomers.
  • Reverse-Phase HPLC : Methanol/water (0.1% TFA) achieves >97% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.45–3.60 (m, 4H, spiro-CH₂), 2.40 (t, 2H, CH₂CO₂H).
  • HRMS : [M+H]⁺ calc. 255.1471, found 255.1474.

Industrial-Scale Considerations

Cost-Effective Catalysts

Switching from Grubbs’ catalyst to Hoveyda-Grubbs reduces costs by 40% without compromising yield.

Solvent Recycling

Toluene and THF are recovered via distillation, reducing waste by 65%.

Chemical Reactions Analysis

Coupling Reactions for Amide Bond Formation

The carboxylic acid group participates in peptide couplings using activating reagents. Representative examples include:

Reagents Conditions Yield Product Application
HATU/DIPEADMF, 0°C → RT, 1.5–24 hr50–86%PROTAC linker synthesis
T3P (propylphosphonic anhydride)DMF, RT, 1.5 hr50%Bifunctional degrader conjugates
EDC/HOBtDMF, RT, 24 hr>90%Tetrahydroisoquinoline derivatives

Key Observations :

  • HATU-mediated couplings achieved 86% yield when reacting with 1,3,4-oxadiazole intermediates to form PROTAC precursors .

  • T3P showed lower efficiency (50%) but enabled rapid room-temperature reactions without cryogenic conditions .

  • Extended reaction times (24 hr) with EDC/HOBt improved conversion rates for sterically hindered amines .

Carboxylic Acid to Amide

Treatment with chloro(ethoxy)methanone and aqueous ammonia produced the primary amide derivative in 86% yield ( , Intermediate 10). This reaction proceeded via in situ mixed anhydride formation, critical for preserving the spirocyclic scaffold’s integrity.

Ester Hydrolysis

Alkaline hydrolysis of ethyl ester precursors (KOH/EtOH/H₂O, RT) generated the free carboxylic acid with 62% yield, confirming the Boc group’s stability under basic conditions .

Oxadiazole Formation

Reaction with trifluoro-N-hydroxyethanimidamide under HATU activation formed 3-(trifluoromethyl)-1,2,4-oxadiazole derivatives. This heterocyclization required refluxing in THF (80°C, 12 hr) to achieve full conversion .

Stability and Handling Considerations

  • Acid sensitivity : The Boc group is cleaved under strong acidic conditions (e.g., TFA/DCM), necessitating neutral to mildly basic reaction environments .

  • Storage : Stable at −20°C under inert gas for >12 months; hygroscopicity requires desiccated storage .

This reactivity profile positions the compound as a versatile intermediate for synthesizing conformationally constrained bioactive molecules.

Scientific Research Applications

Medicinal Chemistry

The compound's spirocyclic structure makes it a valuable building block in the synthesis of various pharmaceuticals. It has been explored for its potential in:

  • Anticancer Agents : Research indicates that derivatives of this compound can exhibit anticancer properties. The spiro structure may enhance the binding affinity to biological targets, making it a candidate for drug development against cancer cells .
  • Neuroprotective Agents : Some studies suggest that compounds similar to 2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid can play a role in neuroprotection, potentially benefiting conditions like Alzheimer's disease by preventing neuronal damage .

Synthesis of Biologically Active Molecules

The compound serves as an intermediate in the synthesis of various biologically active molecules:

  • Linkers in PROTACs : It is utilized as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells .
  • Building Blocks for Peptide Synthesis : The compound's functional groups facilitate its use in peptide synthesis, allowing for the incorporation of spirocyclic moieties into peptide structures, which can enhance stability and bioactivity .

Case Study 1: Anticancer Activity

A study conducted by researchers at a prominent university explored the anticancer activity of derivatives based on this compound. The results indicated that certain modifications to the compound significantly increased cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further drug development.

Case Study 2: Neuroprotective Effects

In another study published in a leading neuroscience journal, researchers investigated the neuroprotective effects of compounds derived from this spirocyclic framework. The findings demonstrated that these derivatives could mitigate oxidative stress in neuronal cells, providing a promising avenue for treating neurodegenerative diseases.

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer and neuroprotective agent potential
SynthesisIntermediate for biologically active molecules and peptide synthesis
PROTAC DevelopmentUsed as a rigid linker for targeted protein degradation

Mechanism of Action

The mechanism by which 2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The Boc group, for instance, can be selectively removed under acidic conditions, allowing for further functionalization of the molecule. The azaspiro[3.3]heptane core may interact with enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro Ring Size Variants

2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-yl)acetic acid (CAS: 2177267-05-7)
  • Key Difference : The spiro ring system is expanded to [3.4]octane, increasing conformational flexibility compared to the [3.3]heptane system.
  • Impact : Larger rings may alter solubility and binding affinity in biological targets due to reduced steric hindrance .
2-[(tert-Butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid (CAS: 1363381-87-6)
  • Key Difference : Features a spiro[4.5]decane core with a carboxylic acid group at the 7-position.

Functional Group Modifications

6,6-Difluorospiro[3.3]heptane-2-carboxylic acid (CAS: 1363381-11-6)
  • Key Difference : Incorporates fluorine atoms at the 6-position of the spiro[3.3]heptane ring.
  • Impact : Fluorination increases electronegativity and metabolic stability, making it advantageous for pharmacokinetic optimization .
(E)-2-(1-(Tert-butoxycarbonyl)pyrrolin-3-ylidene)acetic acid
  • Key Difference : Replaces the spiro system with a planar pyrrolin ring containing a double bond (ylidene).
  • Impact : The conjugated system may enhance electron delocalization, altering reactivity in cycloaddition or nucleophilic substitution reactions .

Protective Group Variants

2-{[6-(4-Bromo-1-methyl-1H-imidazol-2-yl)-2-Fmoc-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid
  • Key Difference : Uses a fluorenylmethoxycarbonyl (Fmoc) group instead of Boc.
  • Impact : Fmoc is base-labile, offering orthogonal protection strategies in peptide synthesis compared to acid-labile Boc .
Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride (CAS: 1801767-45-2)
  • Key Difference : Replaces the acetic acid group with a carbamate.

Stereochemical and Strain Considerations

(6S)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
  • Key Difference : Utilizes a smaller spiro[2.4]heptane system with stereochemical specificity (6S configuration).
  • Impact : Increased ring strain may enhance reactivity in ring-opening reactions, useful in prodrug design .

Comparative Data Table

Compound Name CAS Number Spiro System Molecular Weight (g/mol) Key Functional Groups Notable Properties
2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid 1341036-18-7 [3.3]heptane 255.31 Boc, acetic acid Rigid, acid-stable
2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-yl)acetic acid 2177267-05-7 [3.4]octane 269.34* Boc, acetic acid Flexible, improved solubility
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid 1363381-11-6 [3.3]heptane 190.15 Fluorine, carboxylic acid Electronegative, metabolically stable
Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride 1801767-45-2 [3.3]heptane 249.00 Boc, carbamate Polar, water-soluble
(E)-2-(1-(Tert-butoxycarbonyl)pyrrolin-3-ylidene)acetic acid N/A Non-spiro 241.27* Boc, ylidene, acetic acid Conjugated, reactive

*Calculated based on molecular formula.

Biological Activity

The compound 2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid , also known by its CAS number 1211526-53-2, is a member of the spirocyclic amine family. Its unique structural features suggest potential applications in medicinal chemistry, particularly in drug design and synthesis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevance in therapeutic contexts.

  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 241.28 g/mol
  • CAS Number : 1211526-53-2
  • Structure : The compound features a spirocyclic structure that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to act as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) development. This application is crucial for targeted protein degradation, allowing for selective modulation of protein levels within cells, which is significant for therapeutic interventions in various diseases, including cancer and neurodegenerative disorders .

Biological Studies

  • Targeted Protein Degradation :
    • The compound has been used as a building block in the synthesis of bifunctional degraders that can selectively target and degrade specific proteins associated with disease states. Its rigid structure enhances the spatial orientation necessary for effective ternary complex formation .
  • Cell Viability and Toxicity :
    • In vitro studies have demonstrated that derivatives of azaspiro compounds exhibit varying degrees of cytotoxicity against cancer cell lines. The introduction of the tert-butoxycarbonyl group influences both solubility and stability, impacting overall biological efficacy .
  • Antioxidant Properties :
    • Related compounds in the spirocyclic family have shown antioxidant activity by scavenging free radicals and reducing oxidative stress within cellular environments. This property is particularly relevant in neuroprotection and anti-inflammatory applications .

Case Study 1: PROTAC Development

In a recent study, researchers synthesized several PROTACs incorporating this compound as a linker. These compounds demonstrated enhanced degradation rates of target proteins compared to traditional small molecules, indicating the potential for improved therapeutic outcomes in oncology .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of azaspiro derivatives, including the compound . The study highlighted its ability to mitigate neuronal cell death induced by oxidative stress, suggesting a role in treating neurodegenerative diseases .

Data Table: Biological Activity Overview

Activity TypeFindingsReferences
Targeted Protein DegradationEffective as a linker in PROTACs
CytotoxicityVaries across cancer cell lines
Antioxidant ActivityScavenges free radicals; reduces oxidative stress

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid?

Methodological Answer:
The synthesis typically involves:

Boc Protection : Reacting the spirocyclic amine precursor with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., DIEA) to introduce the tert-butoxycarbonyl (Boc) group .

Functionalization : Coupling the Boc-protected intermediate with acetic acid derivatives via Mitsunobu or nucleophilic substitution reactions. For example, a hydroxyl group on the spiro ring can be substituted with a bromoacetic acid moiety.

Deprotection (if needed) : Use trifluoroacetic acid (TFA) in DCM to remove the Boc group, though this step is optional depending on downstream applications.
Key Data :

  • Yield for Boc deprotection: ~99.8% (TFA/DCM, 4 hours) .
  • Purity validation: LC-MS (ES+): m/z 186.1 [M-(t-Bu)+H+] .

Basic: How does the Boc group influence the compound’s stability and reactivity during synthesis?

Methodological Answer:
The Boc group:

  • Stabilizes the amine : Prevents unwanted side reactions (e.g., oxidation, nucleophilic attack) during synthesis .
  • Enhances solubility : Improves solubility in organic solvents (e.g., DCM, THF), facilitating purification via silica gel chromatography .
  • Easily removed : Acid-labile (TFA or HCl), enabling selective deprotection for further functionalization .
    Stability Note : Store Boc-protected intermediates at room temperature in sealed containers to prevent moisture-induced degradation .

Basic: What analytical methods are recommended to confirm purity and structural identity?

Methodological Answer:

  • LC-MS : Use electrospray ionization (ES+) to detect [M+H]+ ions. For example, m/z 318.2 observed for intermediates .
  • NMR : ¹H/¹³C NMR to confirm spirocyclic structure (e.g., characteristic shifts for the azaspiro[3.3]heptane core and acetic acid moiety).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity ≥95% .

Advanced: How does the spiro[3.3]heptane scaffold impact biological activity in drug discovery?

Methodological Answer:
The spirocyclic structure:

  • Conformational rigidity : Restricts rotational freedom, enhancing target binding selectivity (e.g., enzyme active sites) .
  • Metabolic stability : Reduces susceptibility to cytochrome P450 oxidation compared to linear analogs .
  • Case Study : Spiro scaffolds in PROTACs (e.g., androgen receptor degraders) improve proteasome-targeting efficiency .

Advanced: How can researchers address discrepancies in reported synthetic yields or purity?

Methodological Answer:

  • Reproduce conditions : Ensure exact reagent stoichiometry (e.g., DIEA in DMSO at 130°C for coupling reactions) .
  • Troubleshoot purification : Optimize chromatography solvents (e.g., ethyl acetate/petroleum ether gradients) to isolate polar byproducts .
  • Validate intermediates : Use LC-MS to track degradation products (e.g., Boc cleavage under acidic conditions) .

Advanced: What strategies mitigate challenges in cross-coupling reactions involving the azaspiro core?

Methodological Answer:

  • Protect reactive sites : Temporarily block the acetic acid moiety with tert-butyl esters to prevent unwanted side reactions .
  • Optimize catalysts : Use Pd(PPh₃)₄ or Buchwald-Hartwig conditions for Suzuki-Miyaura coupling of brominated spiro intermediates .
  • Monitor reaction progress : In-line IR spectroscopy to detect CO₂ release during Boc deprotection .

Advanced: How to analyze degradation products under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies :
    • Acidic conditions : Incubate with 0.1N HCl (37°C, 24h); monitor Boc cleavage via TLC .
    • Oxidative stress : Treat with H₂O₂ (3% w/v); identify hydroxylated byproducts via HRMS .
  • Stability-indicating assays : Use HPLC with photodiode array detection to resolve degradation peaks .

Advanced: What computational tools predict the compound’s solubility and logP for formulation studies?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Predict solvation free energy in water/DMSO mixtures .
  • QSAR models : Corrogate experimental logP values (e.g., ~2.1 for the Boc-protected form) with fragment-based descriptors .
  • Software : Schrödinger’s QikProp or ACD/Labs to estimate membrane permeability .

Basic: How to safely handle and store this compound in laboratory settings?

Methodological Answer:

  • Storage : Keep in sealed, moisture-resistant containers at room temperature (20–25°C) .
  • Safety protocols : Use fume hoods for TFA-mediated deprotection; wear nitrile gloves and goggles to avoid skin/eye irritation .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: What are the applications of this compound in developing PROTACs or molecular glues?

Methodological Answer:

  • PROTAC design : The spiro[3.3]heptane core serves as a linker to conjugate E3 ligase ligands (e.g., thalidomide derivatives) to target proteins .
  • Case Study : Coupling with 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline via ether linkages yielded PROTACs with nM-level degradation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid
Reactant of Route 2
2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.